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molecular formula C10H14N2O3 B8549154 2-Butoxy-4-methylpyrimidine-5-carboxylic acid

2-Butoxy-4-methylpyrimidine-5-carboxylic acid

Cat. No. B8549154
M. Wt: 210.23 g/mol
InChI Key: BHBWFMMMDFNIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273878B2

Procedure details

To 50 ml of acetone, 10.0 g (42 mmol) of ethyl 2-butoxy-4-methylpyrimidine-5-carboxylate was dissolved, followed by adding 50 ml of water, then adding drop-wise 13.4 g (84 mmol) of a 25% sodium hydroxide aqueous solution, and stirring at room temperature for 1 hour. The reaction liquid was concentrated at 40° C. under reduced pressure to remove acetone, and 10% hydrochloric acid was added to make acidic. The crystal precipitated was filtered, washed with water and dried to obtain 8.00 g (yield: 91%) of 2-butoxy-4-methylpyrimidine-5-carboxylic acid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
ethyl 2-butoxy-4-methylpyrimidine-5-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=O.[CH2:5]([O:9][C:10]1[N:15]=[C:14]([CH3:16])[C:13]([C:17]([O:19]CC)=[O:18])=[CH:12][N:11]=1)[CH2:6][CH2:7][CH3:8].[OH-].[Na+]>O>[CH2:5]([O:9][C:10]1[N:15]=[C:14]([CH3:16])[C:13]([C:17]([OH:19])=[O:18])=[CH:12][N:11]=1)[CH2:6][CH2:7][CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Name
ethyl 2-butoxy-4-methylpyrimidine-5-carboxylate
Quantity
10 g
Type
reactant
Smiles
C(CCC)OC1=NC=C(C(=N1)C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated at 40° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove acetone, and 10% hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The crystal precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)OC1=NC=C(C(=N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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